1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride

Catalog No.
S616044
CAS No.
21050-13-5
M.F
C36H30ClNP2
M. Wt
574 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phos...

CAS Number

21050-13-5

Product Name

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride

IUPAC Name

triphenyl-[(triphenyl-λ5-phosphanylidene)amino]phosphanium;chloride

Molecular Formula

C36H30ClNP2

Molecular Weight

574 g/mol

InChI

InChI=1S/C36H30NP2.ClH/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;/h1-30H;1H/q+1;/p-1

InChI Key

LVRCYPYRKNAAMX-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)P(=N[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-]

Synonyms

bis(triphenylphosphoranylidene)ammonium, bis(triphenylphosphoranylidene)ammonium, (SP-5-21)-tetrachlorooxotechnetate(1-), bis(triphenylphosphoranylidene)ammonium, tetracarbonylcobaltate(1-), C-PNP

Canonical SMILES

C1=CC=C(C=C1)P(=N[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-]

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride, also known as bis(triphenylphosphoranylidene)ammonium chloride or simply PPNCl, is a quaternary ammonium salt with a bulky positively charged center. It is a white crystalline solid commonly used as a precursor for other phosphonium or phosphorane compounds and as a catalyst in organic synthesis [].


Molecular Structure Analysis

The key feature of PPNCl's structure is the central nitrogen atom (N) surrounded by four substituents. Three of these substituents are identical phenyl (C6H5) groups, giving the triphenyl (Ph3) designation. The fourth substituent is a positively charged phosphonium group (PPh3+) formed by a phosphorus atom (P) bonded to three additional phenyl groups and a double bond to a nitrogen atom (N) with another phenyl group attached []. This structure creates a bulky cation (Ph3P=N-Ph3)+ and a chloride anion (Cl-) completing the ionic compound.


Chemical Reactions Analysis

Synthesis

PPNCl is typically synthesized by the reaction of triphenylphosphine (Ph3P) with hexachlorocyclotriphosphazene (N3P3Cl6) according to the following equation []:

(Ph3P)3 + 2N3P3Cl6 → 3(Ph3P=N-Ph3)Cl + 6PCl3

Decompositions

Other Reactions

PPNCl's primary application lies in its ability to act as a strong Lewis acid due to the empty p-orbitals on the central phosphorus atom. This allows it to accept electron pairs from Lewis bases, facilitating various organic transformations. Examples include the Steglich rearrangement and Wittig reaction in organic synthesis [].

Physical and Chemical Properties

  • Melting point: 242-244 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Soluble in dichloromethane, chloroform, and acetonitrile; insoluble in water []
  • Stability: Stable under dry conditions, but moisture sensitive []

As mentioned previously, PPNCl functions as a Lewis acid. In Lewis acid-base reactions, the empty p-orbitals on the central phosphorus atom accept electron pairs from Lewis bases, forming a temporary adduct. This activation of the Lewis base plays a crucial role in various organic reactions. For instance, in the Wittig reaction, PPNCl deprotonates a stabilized phosphonium ylide, generating a reactive carbenoid intermediate that participates in carbon-carbon bond formation [].

Catalyst and Reagent:

,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride, also known as Ph3P=N-PPh3Cl or simply PPN chloride, finds application in scientific research as a catalyst and reagent in various organic reactions. Its positively charged phosphonium center and the presence of a chloride counterion make it a valuable tool for:

  • Carbon-carbon bond formation reactions: PPN chloride can be used as a catalyst for the Steglich reaction, which forms amide bonds between carboxylic acids and amines []. It is also employed in the Horner-Wadsworth-Emmons (HWE) reaction, facilitating the formation of alkenes from carbonyl compounds and phosphonates.
  • Cyclization reactions: PPN chloride can act as a catalyst for intramolecular cyclization reactions, promoting the formation of cyclic structures from linear precursors [].

Lewis Acid Scavenger:

Due to its ability to form a stable adduct with Lewis acids, PPN chloride is employed as a Lewis acid scavenger in organic reactions. This property proves beneficial in:

  • Protecting sensitive functionalities: PPN chloride can remove Lewis acids that might react undesirably with certain functional groups present in the reaction mixture, thus protecting them from unwanted side reactions [].
  • Purification of reaction products: PPN chloride can be used to remove residual Lewis acid catalysts from the reaction mixture, facilitating the isolation and purification of the desired product.

Related CAS

53433-12-8 (tetracarbonylcobaltate(1-))

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

53433-12-8
21050-13-5

Dates

Modify: 2023-08-15

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